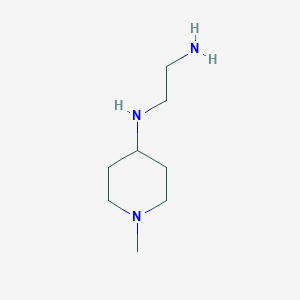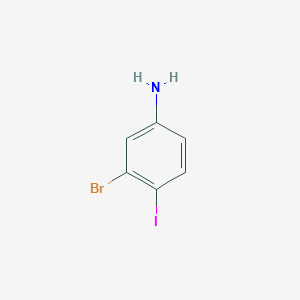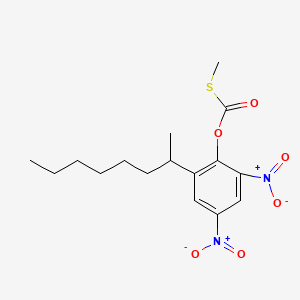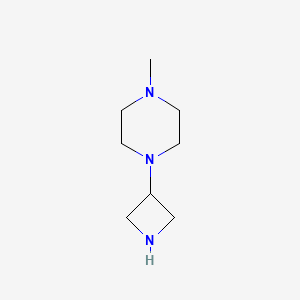
N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpiperidin-4-yl)ethane-1,2-diamine, also known as N-methylpiperidine-1,2-diamine (NMPDA), is a versatile small molecule that has been used in numerous scientific research applications. NMPDA has been found to be an effective reagent for the synthesis of a wide variety of compounds, as well as a useful tool for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Ligand Synthesis and Characterization
N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine is used in the synthesis of various ligands. For instance, Uluçam and Yenturk (2019) investigated ligands formed by diamine and two aromatic aldehyde using Schiff base condensation method, characterized by FT-IR, NMR, and mass spectroscopy. These ligands were further examined for their geometric and electronic properties (Uluçam & Yenturk, 2019).
Crystal Structure and Thermal Expansion Studies
Zerrouki et al. (2016) conducted a detailed study on the crystal structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine at different temperatures. This research revealed insights into the anisotropic thermal expansion of the compound (Zerrouki et al., 2016).
Asymmetric Synthesis
Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using a similar diamine compound. This study highlighted the versatility of diamines in asymmetric synthesis, particularly in the creation of substituted diamino alcohols and amines (Froelich et al., 1996).
Magnetic Properties of MnII Complexes
Karmakar et al. (2006) explored the magnetic properties of MnII complexes involving a family of ligands, including N,N′-bis(pyridine-2-yl)ethane-1,2-diamine. This research provided valuable data on the structure and magnetic coupling in these complexes (Karmakar et al., 2006).
DNA Binding and Cleavage Studies
Sundaravadivel, Muthusamy, and Varghese (2013) studied the DNA binding ability of mono and binuclear copper (II) complexes, which were synthesized using a related Schiff base diamine. The research provided insights into the DNA binding mechanism and the complexes' ability to cleave DNA (Sundaravadivel, Muthusamy, & Varghese, 2013).
Propiedades
IUPAC Name |
N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-11-6-2-8(3-7-11)10-5-4-9/h8,10H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINGLPBIGBATOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)



![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)



